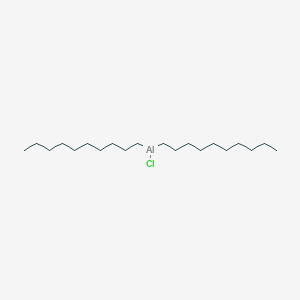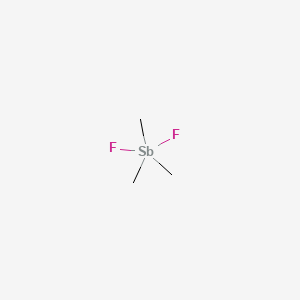
Difluoro(trimethyl)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(trimethyl)-lambda~5~-stibane is an organofluorine compound that contains antimony It is characterized by the presence of two fluorine atoms and three methyl groups attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(trimethyl)-lambda~5~-stibane typically involves the reaction of trimethylstibine with a fluorinating agent. One common method is the reaction of trimethylstibine with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
Difluoro(trimethyl)-lambda~5~-stibane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony fluorides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Difluoro(trimethyl)-lambda~5~-stibane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of difluoro(trimethyl)-lambda~5~-stibane involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Compounds: Compounds containing the difluoromethyl group (CF2H) exhibit similar reactivity and applications.
Trimethylstibine Derivatives: Other derivatives of trimethylstibine with different halogens or functional groups.
Uniqueness
Difluoro(trimethyl)-lambda~5~-stibane is unique due to the presence of both fluorine and antimony in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10555-83-6 |
|---|---|
Molecular Formula |
C3H9F2Sb |
Molecular Weight |
204.86 g/mol |
IUPAC Name |
difluoro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
FSXPWJMFYLZELN-UHFFFAOYSA-L |
Canonical SMILES |
C[Sb](C)(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
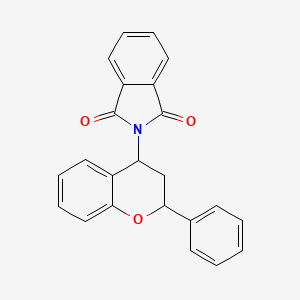

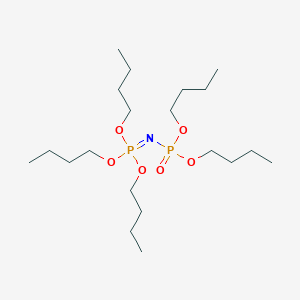
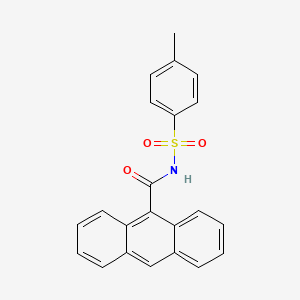
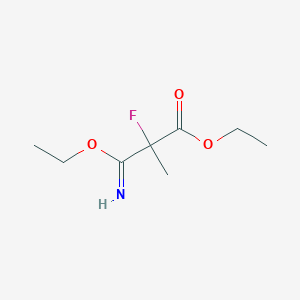
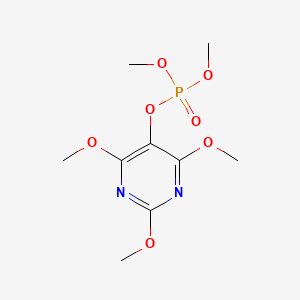
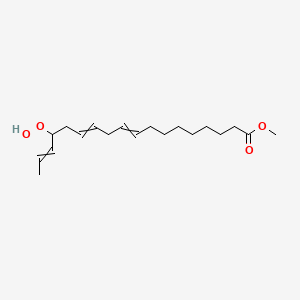

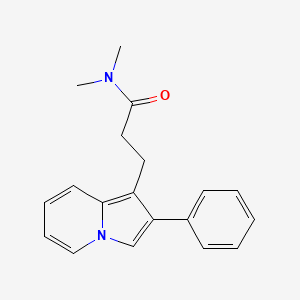
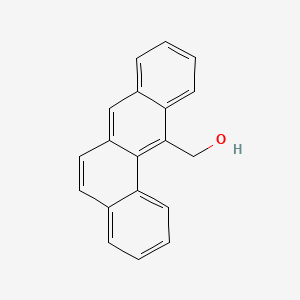
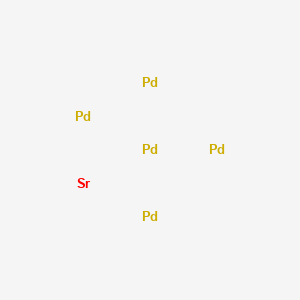
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)
